

# Pindolol-d7: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Pindolol-d7*

Cat. No.: *B564633*

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An In-depth Overview of Commercially Available Deuterated Pindolol for Scientific Applications

This technical guide provides a detailed resource for researchers, scientists, and drug development professionals on the commercially available deuterated analog of Pindolol, **Pindolol-d7**. This document outlines its chemical properties, lists prominent commercial suppliers, and presents a standardized experimental protocol for its application as an internal standard in bioanalytical assays. Furthermore, it visualizes the key signaling pathways of its non-deuterated counterpart, Pindolol, and illustrates a typical experimental workflow for pharmacokinetic studies.

## Introduction to Pindolol-d7

**Pindolol-d7** is a stable isotope-labeled version of Pindolol, a non-selective beta-adrenergic receptor antagonist and a 5-hydroxytryptamine 1A (5-HT1A) receptor antagonist. The seven hydrogen atoms on the isopropyl group of Pindolol are replaced with deuterium. This isotopic labeling makes **Pindolol-d7** an ideal internal standard for quantitative analysis of Pindolol in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). Its use ensures high accuracy and precision in pharmacokinetic and metabolic studies by correcting for variability during sample preparation and analysis.

## Commercial Availability and Specifications

**Pindolol-d7** is readily available from several reputable chemical suppliers that specialize in research chemicals and stable isotope-labeled compounds. The table below provides a summary of key specifications from various suppliers. Researchers are advised to request a certificate of analysis from the supplier for lot-specific details.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Enrichment
BOC Sciences[1]	1185031-19-9	C <sub>14</sub> H <sub>13</sub> D <sub>7</sub> N <sub>2</sub> O <sub>2</sub>	255.37	95% by HPLC	98% atom D
MedChemExpress	1185031-19-9	C <sub>14</sub> H <sub>13</sub> D <sub>7</sub> N <sub>2</sub> O <sub>2</sub>	255.37	≥98%	Not Specified
Santa Cruz Biotechnology[2]	1185031-19-9	C <sub>14</sub> H <sub>13</sub> D <sub>7</sub> N <sub>2</sub> O <sub>2</sub>	255.36	Not Specified	Not Specified
Simson Pharma[3]	1185031-19-9	C <sub>14</sub> H <sub>13</sub> D <sub>7</sub> N <sub>2</sub> O <sub>2</sub>	255.36	Not Specified	Not Specified
Toronto Research Chemicals (TRC)	1185031-19-9	C <sub>14</sub> H <sub>13</sub> D <sub>7</sub> N <sub>2</sub> O <sub>2</sub>	255.37	Not Specified	Not Specified
Axios Research[4]	1185031-19-9	C <sub>14</sub> H <sub>13</sub> D <sub>7</sub> N <sub>2</sub> O <sub>2</sub>	255.37	Not Specified	Not Specified

## Experimental Protocol: Quantification of Pindolol in Human Plasma

The following protocol details a standard procedure for the quantification of Pindolol in human plasma using **Pindolol-d7** as an internal standard (IS) by LC-MS/MS.

## Materials and Reagents

- Pindolol analytical standard

- **Pindolol-d7** (Internal Standard)
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water

## Sample Preparation

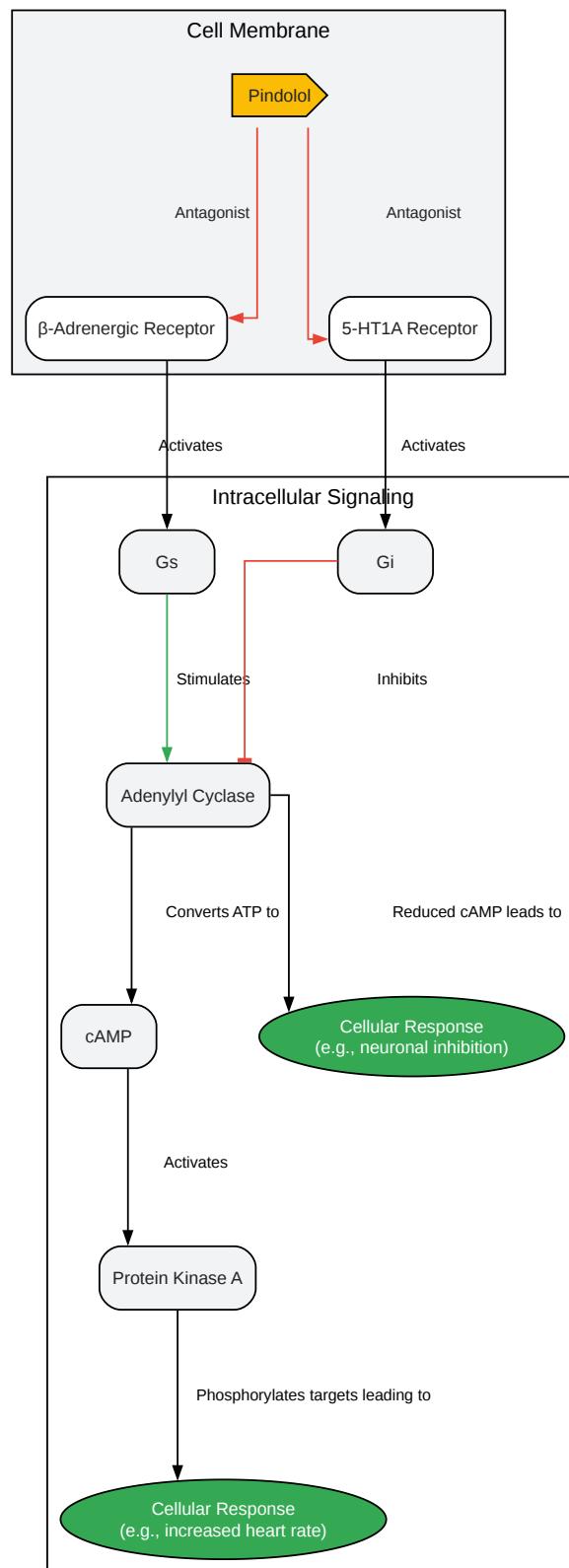
- Thawing: Thaw frozen human plasma samples to room temperature.
- Spiking: In a microcentrifuge tube, add 10  $\mu$ L of **Pindolol-d7** working solution (e.g., 100 ng/mL in methanol) to 100  $\mu$ L of plasma. For calibration standards and quality control samples, add the corresponding Pindolol working solutions. For blank samples, add 10  $\mu$ L of methanol.
- Protein Precipitation: Add 300  $\mu$ L of cold acetonitrile to each tube to precipitate plasma proteins.
- Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100  $\mu$ L of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
- Injection: Inject a 5-10  $\mu$ L aliquot into the LC-MS/MS system.

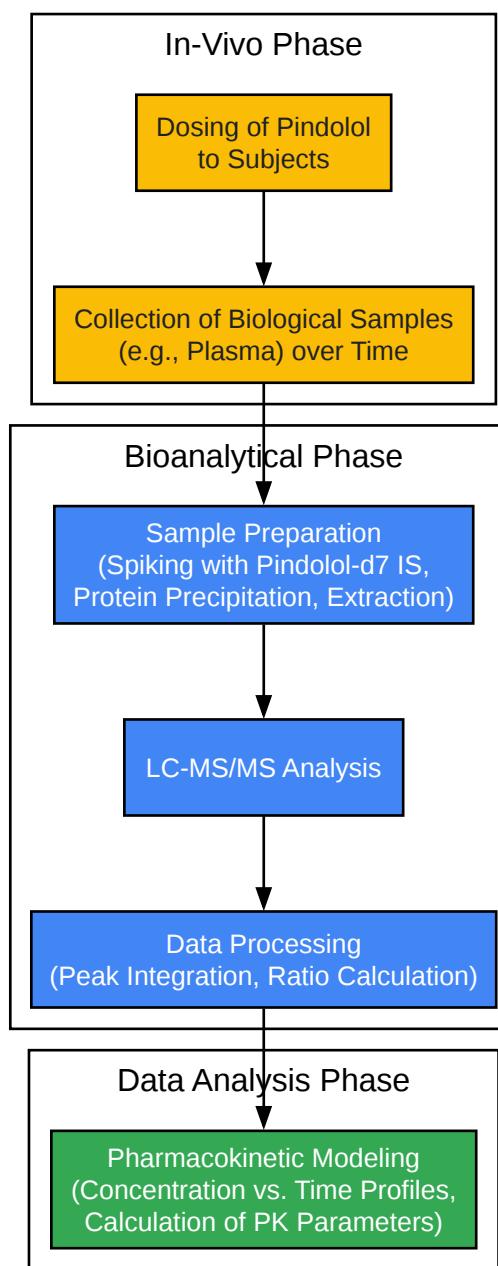
## LC-MS/MS Conditions

- LC System: UHPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
  - 0-0.5 min: 10% B
  - 0.5-2.5 min: 10-90% B
  - 2.5-3.0 min: 90% B
  - 3.0-3.1 min: 90-10% B
  - 3.1-4.0 min: 10% B
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
  - Pindolol: Q1 m/z 249.2 → Q3 m/z 116.1
  - **Pindolol-d7**: Q1 m/z 256.2 → Q3 m/z 123.1

## Signaling Pathways and Experimental Workflows

While **Pindolol-d7**'s primary role is as an internal standard, its biological activity is considered identical to that of Pindolol. The following diagrams illustrate the known signaling pathways of Pindolol and a typical experimental workflow where **Pindolol-d7** would be utilized.





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